molecular formula C6H4ClN3O B15231749 2-Amino-5-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile

2-Amino-5-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile

Katalognummer: B15231749
Molekulargewicht: 169.57 g/mol
InChI-Schlüssel: MGUYYCISJIQVPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of an amino group at the 2-position, a chlorine atom at the 5-position, a carbonyl group at the 6-position, and a nitrile group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves the reaction of cyanoacetamides with appropriate substituted aldehydes or ketones in the presence of a base such as sodium ethoxide. The reaction is usually carried out in refluxing ethanol, leading to the formation of the desired product in moderate to high yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-5-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Condensation Reactions: The carbonyl group can engage in condensation reactions with various nucleophiles.

    Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Sodium Ethoxide: Used as a base in the synthesis.

    Ethanol: Common solvent for the reactions.

    Aldehydes/Ketones: Reactants for the initial synthesis.

Major Products:

    Substituted Pyridines: Resulting from substitution reactions.

    Condensed Heterocycles: Formed through condensation and cyclization reactions.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-amino-5-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, its structural features allow it to interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

  • 2-Amino-6-oxo-5-salicyloyl-1,6-dihydropyridine-3-carboxamide
  • 2-Amino-4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Comparison:

  • Structural Differences: The presence of different substituents (e.g., salicyloyl, fluoro, methyl) at various positions on the pyridine ring.
  • Chemical Properties: Variations in reactivity and stability due to different substituents.
  • Biological Activity: Differences in pharmacological profiles and potential therapeutic applications.

2-Amino-5-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile stands out due to its unique combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C6H4ClN3O

Molekulargewicht

169.57 g/mol

IUPAC-Name

2-amino-5-chloro-6-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C6H4ClN3O/c7-4-1-3(2-8)5(9)10-6(4)11/h1H,(H3,9,10,11)

InChI-Schlüssel

MGUYYCISJIQVPW-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=O)NC(=C1C#N)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.